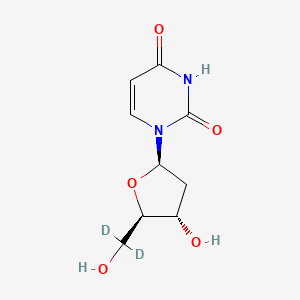![molecular formula C₂₀H₂₁N₃O₂.HCl B583668 N-Hidroxi-4-((2-metil-3,4-dihidro-1H-pirido[4,3-b]indol-5(2H)-il)metil)benzamida 2,2,2-trifluoroacetato CAS No. 1239262-52-2](/img/structure/B583668.png)
N-Hidroxi-4-((2-metil-3,4-dihidro-1H-pirido[4,3-b]indol-5(2H)-il)metil)benzamida 2,2,2-trifluoroacetato
Descripción general
Descripción
N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate is a complex organic compound . It is stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of such compounds involves complex organic reactions . The best results are due to the catalytic effect and the higher boiling point of acetic acid, which improve the decarboxylation step and increase the yields compared with previously reported methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques . The Empirical Formula (Hill Notation) is C20H21N3O2·HCl .Chemical Reactions Analysis
This compound can undergo various chemical reactions . For instance, further prolonged exposure to tyramine under reflux in EtOH eliminated the N-tosyl substituent from 35 and resulted in makaluvamine D (37) .Physical And Chemical Properties Analysis
The compound is a white to tan powder . It is soluble in DMSO at a concentration of ≥10 mg/mL . It has a molecular weight of 371.86 .Aplicaciones Científicas De Investigación
- Tubastatina A TFA ha demostrado ser prometedora en la promoción de la neuroprotección. Alivia el infarto cerebral inducido por accidente cerebrovascular y los déficits funcionales al mejorar la acetilación de la α-tubulina y la regulación al alza del factor de crecimiento fibroblástico 21 (FGF-21) .
- Además, puede mejorar la disfunción miocárdica posreanimación después del paro cardíaco y la reanimación cardiopulmonar (CA/CPR) .
- Tubastatina A TFA limita la activación del inflamasoma NLRP3, que juega un papel crucial en las respuestas inflamatorias .
- El tratamiento diario con Tubastatina A a 0,5 mg/kg inhibe HDAC6, promoviendo la actividad supresora de las células T reguladoras (Treg) en modelos de ratón de inflamación y autoinmunidad .
- Tubastatina A promueve la autofagia, un proceso celular involucrado en el mantenimiento de la homeostasis celular y la eliminación de componentes dañados .
- Tubastatina A TFA inhibe HDAC6 para suprimir el rechazo de aloinjerto cardíaco incompatible con el complejo mayor de histocompatibilidad (MHC) .
- La inhibición de HDAC6 por Tubastatina A TFA afecta la proliferación, migración e invasión de las células cancerosas .
Neuroprotección y recuperación del accidente cerebrovascular
Efectos antiinflamatorios
Modulación de la autofagia
Rechazo de aloinjerto cardíaco
Investigación del cáncer
Regulación epigenética
Mecanismo De Acción
Target of Action
Tubastatin A TFA is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the class IIb HDACs, with two catalytic domains and predominantly cytoplasmic localization . It regulates various cellular processes, including microtubule-based transport, cell motility, endocytosis, cell migration, autophagy, and aggresome formation .
Mode of Action
Tubastatin A TFA interacts with HDAC6 by inhibiting its activity, which results in the increased acetylation of α-tubulin . This inhibition of HDAC6 activity by Tubastatin A TFA limits NLRP3 inflammasome activation and cell pyroptosis .
Pharmacokinetics
It’s known that tubastatin a tfa is soluble in dmso and water , which can influence its absorption and distribution in the body.
Result of Action
The inhibition of HDAC6 activity by Tubastatin A TFA results in various molecular and cellular effects. It inhibits NLRP3 inflammasome activation, decreases proinflammatory cytokines production, and reduces cell pyroptosis . It also increases cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Moreover, it mitigates myocardial dysfunction after CA/CPR in swine .
Action Environment
The action of Tubastatin A TFA can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO and water can affect its bioavailability and efficacy.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tubastatin A TFA interacts with HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin . It inhibits HDAC6 with an IC50 value of 15 nM, showing a 1000-fold selectivity against all other isozymes except HDAC8 . It also inhibits HDAC10 and metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Cellular Effects
Tubastatin A TFA has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of fibroblasts in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway . In addition, it has been found to maintain adult skeletal muscle stem cells in a quiescent state ex vivo and improve their engraftment ability in vivo .
Molecular Mechanism
The molecular mechanism of Tubastatin A TFA involves the inhibition of HDAC6, leading to an increase in acetylated α-tubulin levels . This results in the downregulation of the sonic hedgehog pathway, potentially promoting ciliogenesis in cells . It also reduces glioblastoma clonogenicity and migration capacities, and accelerates temozolomide-induced apoptosis .
Temporal Effects in Laboratory Settings
Tubastatin A TFA has been shown to have long-lasting effects in laboratory settings. For instance, post-ischemic TubA treatment improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death in MCAO rats for at least three days after MCAO .
Dosage Effects in Animal Models
In animal models, the effects of Tubastatin A TFA vary with different dosages. For example, daily treatment of Tubastatin A at 0.5 mg/kg inhibited HDAC6 to promote Tregs suppressive activity in mouse models of inflammation and autoimmunity .
Metabolic Pathways
Tubastatin A TFA is involved in the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival.
Propiedades
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOVICSJJIYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1239262-52-2 | |
| Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)




![2-Propanone, 1-[(dimethylsilyl)oxy]- (9CI)](/img/no-structure.png)




![D-[4-13C]Erythrose](/img/structure/B583606.png)